molecular formula C11H10F3N3O2S B3374377 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid CAS No. 1018166-25-0

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Cat. No.: B3374377
CAS No.: 1018166-25-0
M. Wt: 305.28 g/mol
InChI Key: BPCOOQITFXZUMM-UHFFFAOYSA-N
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Description

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, including increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the trifluoromethyl group through electrophilic or nucleophilic substitution reactions. The final step involves the thiolation of the intermediate compound to introduce the thioacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-b]pyridine core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the pyrazolo[3,4-b]pyridine core.

Scientific Research Applications

2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the thioacetic acid moiety can participate in covalent bonding with active site residues. This compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)propionic acid
  • 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)butyric acid

Uniqueness

Compared to similar compounds, 2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is unique due to its specific combination of the trifluoromethyl group and thioacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced metabolic stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2S/c1-2-17-4-6-7(11(12,13)14)3-8(15-10(6)16-17)20-5-9(18)19/h3-4H,2,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCOOQITFXZUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

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